molecular formula C12H18O6 B8682835 1,3,5-Tris(2-hydroxyethoxy)benzene CAS No. 46929-51-5

1,3,5-Tris(2-hydroxyethoxy)benzene

Cat. No. B8682835
M. Wt: 258.27 g/mol
InChI Key: VPGAYKAKEQBZQJ-UHFFFAOYSA-N
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Patent
US07189324B1

Procedure details

A mixture of phloroglucinol (12.60 g, 0.10 mol), ethylene carbonate (35 g, 0.39 mol), and tetraethylammonium bromide (8 g, 0.04 mol) in DMF (20 mL) was heated at 150° C. for 14 hr. After evaporating the solvent, the residue was purified on a silica gel chromatography column using a mixture of methylene chloride and acetonitrile: 1/1, 1/2, 1/3 and 1/4 as eluents to give 9.6 g of 1,3,5-tris(2-hydroxyethoxy)benzene (37% yield). The product was purified further by recrystallization from cold methylene chloride and THF to afford 5.5 g (21%). 1H NMR (DMSO-d6): δ 6.08 (s, aromatic protons, 3H), 4.83 (s, OH, 3H), 3.92 (t, —OCH2—, 6H), 3.69 (m, —CH2OH, 8H). 13C NMR (DMSO-d6): δ 160.54 (aromatic C—O—), 93.81(aromatic C—H), 69.53 (—CH2O—), 59.55 (—CH2OH). FT-IR (KBr, m−1): 3255 (OH), 2947, 2371, 1596, 1462, 1377, 1167, 1071, 1024, 902, 745.
Quantity
12.6 g
Type
reactant
Reaction Step One
Quantity
35 g
Type
reactant
Reaction Step One
Quantity
8 g
Type
catalyst
Reaction Step One
Name
Quantity
20 mL
Type
solvent
Reaction Step One

Identifiers

REACTION_CXSMILES
[C:1]1([CH:9]=[C:7]([OH:8])[CH:6]=[C:4]([OH:5])[CH:3]=1)[OH:2].C1(=O)[O:14][CH2:13][CH2:12]O1>[Br-].C([N+](CC)(CC)CC)C.CN(C=O)C>[OH:2][CH2:1][CH2:3][O:2][C:1]1[CH:9]=[C:7]([O:8][CH2:6][CH2:4][OH:5])[CH:6]=[C:4]([O:5][CH2:12][CH2:13][OH:14])[CH:3]=1 |f:2.3|

Inputs

Step One
Name
Quantity
12.6 g
Type
reactant
Smiles
C1(O)=CC(O)=CC(O)=C1
Name
Quantity
35 g
Type
reactant
Smiles
C1(OCCO1)=O
Name
Quantity
8 g
Type
catalyst
Smiles
[Br-].C(C)[N+](CC)(CC)CC
Name
Quantity
20 mL
Type
solvent
Smiles
CN(C)C=O

Conditions

Temperature
Control Type
UNSPECIFIED
Setpoint
150 °C
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
After evaporating the solvent
CUSTOM
Type
CUSTOM
Details
the residue was purified on a silica gel chromatography column
ADDITION
Type
ADDITION
Details
a mixture of methylene chloride and acetonitrile

Outcomes

Product
Name
Type
product
Smiles
OCCOC1=CC(=CC(=C1)OCCO)OCCO
Measurements
Type Value Analysis
AMOUNT: MASS 9.6 g
YIELD: PERCENTYIELD 37%
YIELD: CALCULATEDPERCENTYIELD 74.3%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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